![molecular formula C15H10N2O6 B14503124 1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione CAS No. 64202-52-4](/img/structure/B14503124.png)
1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione is a compound known for its role as a protein crosslinker. It is used in various scientific research applications, particularly in the study of protein structures and interactions. This compound is characterized by its ability to react with amino groups in proteins, making it valuable in biochemical and biophysical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acrylate with appropriate reagents under controlled conditions. The reaction is carried out in the presence of solvents like DMSO, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amino groups in proteins, forming stable amide bonds.
Crosslinking Reactions: It is used as a crosslinker in protein studies, facilitating the formation of covalent bonds between protein molecules.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO, PEG300, Tween-80, and saline. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific requirements of the study .
Major Products Formed
The major products formed from these reactions are crosslinked proteins and modified amino acids. These products are used in various biochemical and biophysical studies to understand protein structures and interactions .
Applications De Recherche Scientifique
1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in the study of protein structures and interactions.
Biology: Facilitates the study of protein-protein interactions and the identification of protein complexes.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biopharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione involves the formation of covalent bonds with amino groups in proteins. This crosslinking process stabilizes protein structures and facilitates the study of protein interactions. The compound primarily targets lysine residues in proteins, forming stable amide bonds that are resistant to hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another protein crosslinker with similar properties.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with anticonvulsant properties and potential therapeutic applications.
Azidoacetic acid NHS ester: Used in click chemistry applications for functionalizing amines and amino acids.
Uniqueness
1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione is unique due to its trifunctional crosslinking capability, which allows for the formation of stable covalent bonds with multiple protein molecules. This property makes it particularly valuable in the study of complex protein interactions and the development of advanced biochemical tools .
Propriétés
Numéro CAS |
64202-52-4 |
|---|---|
Formule moléculaire |
C15H10N2O6 |
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)benzoate |
InChI |
InChI=1S/C15H10N2O6/c18-11-5-6-12(19)16(11)10-4-2-1-3-9(10)15(22)23-17-13(20)7-8-14(17)21/h1-6H,7-8H2 |
Clé InChI |
MXMJSZVYLCMJJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2N3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


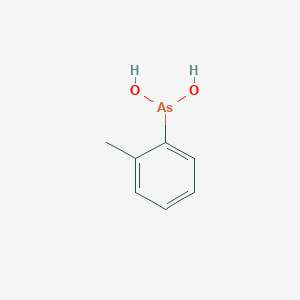
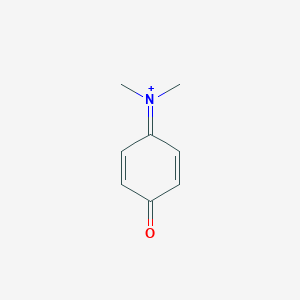

![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)

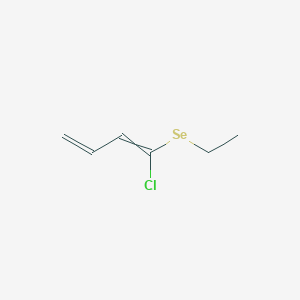
![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)
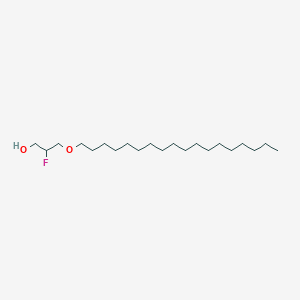
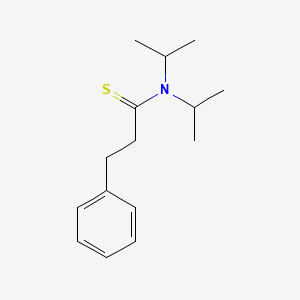
![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)

